REACTION_CXSMILES
|
O[CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8](CO)=[CH:7][CH:6]=1.[CH:13]([Cl:16])(Cl)Cl.S(Cl)([Cl:19])=O.O>N1C=CC=CC=1>[Cl:19][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:13][Cl:16])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
OCCOC1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
to raise to the room's one
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the chloroformic layer was separated
|
Type
|
WASH
|
Details
|
washed with a 5% aqueous solution of sodium hydroxyde
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide the pure product (8.2 g; 66.6% yield)
|
Name
|
|
Type
|
|
Smiles
|
ClCCOC1=CC=C(CCl)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |